molecular formula C26H19ClN2O3 B5040893 N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B5040893
M. Wt: 442.9 g/mol
InChI Key: ITKJJWDADVFKBZ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. The synthetic route may include the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and applications.

Properties

IUPAC Name

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O3/c1-16-6-11-23-24(12-16)32-26(29-23)21-14-19(8-10-22(21)27)28-25(30)15-31-20-9-7-17-4-2-3-5-18(17)13-20/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKJJWDADVFKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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